![molecular formula C10H10Cl3NO3 B14298200 Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate CAS No. 113485-19-1](/img/structure/B14298200.png)
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic foliar herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the reaction of 3,5,6-trichloropyridin-2-ol with isopropyl chloroacetate under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
Industry: It is widely used in agriculture for weed control and in forestry for brush management.
Wirkmechanismus
The mechanism of action of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the inhibition of specific enzymes in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Dicamba: A herbicide that also mimics auxin activity in plants.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate.
Uniqueness
This compound is unique due to its high selectivity for broadleaf weeds and its minimal impact on grasses and conifers. This selectivity makes it particularly valuable in agricultural and forestry applications .
Eigenschaften
CAS-Nummer |
113485-19-1 |
|---|---|
Molekularformel |
C10H10Cl3NO3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
propan-2-yl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H10Cl3NO3/c1-5(2)17-8(15)4-16-10-7(12)3-6(11)9(13)14-10/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
YYDIWNJRCPIVPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



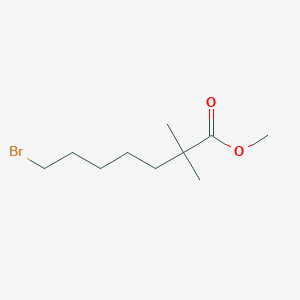
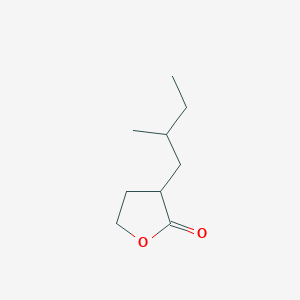
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
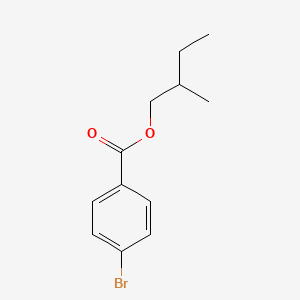
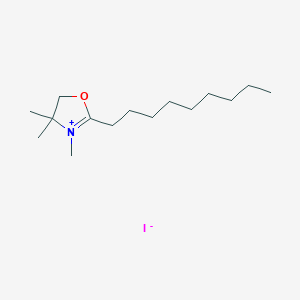
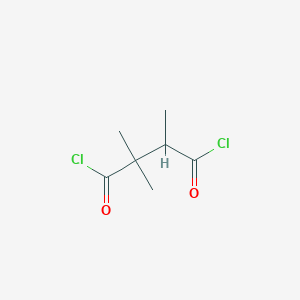
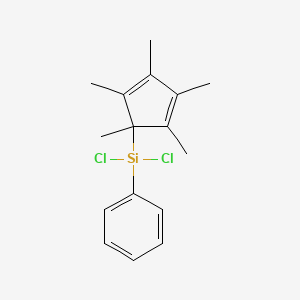
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
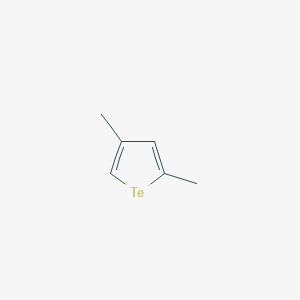
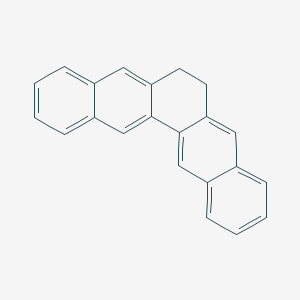
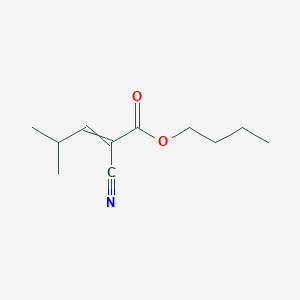
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
